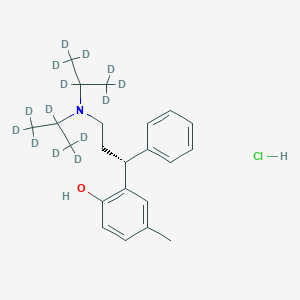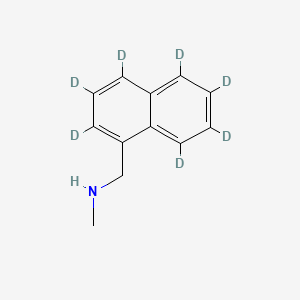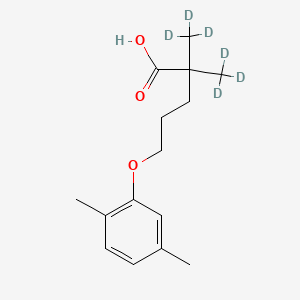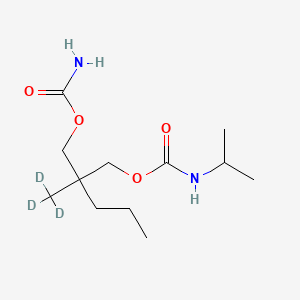
L-Valinyl-L-leucinyl Anilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Valinyl-L-leucinyl anilide is a synthetic dipeptide compound composed of the amino acids valine and leucine, linked to an aniline group. It is primarily used in biochemical research and has applications in proteomics and the study of protein interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Valinyl-L-leucinyl anilide can be synthesized using standard peptide synthesis techniques. One common method is the Merrifield solid-phase peptide synthesis, which involves the sequential addition of protected amino acids to a resin-bound peptide chain. The synthesis typically involves the following steps:
Coupling: The amino acids valine and leucine are coupled to the resin using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The protecting groups on the amino acids are removed using a deprotecting agent like trifluoroacetic acid (TFA).
Aniline Addition: The aniline group is then coupled to the dipeptide using a similar coupling reagent.
Cleavage: The final product is cleaved from the resin using a cleavage reagent such as hydrogen fluoride (HF) or TFA.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
L-Valinyl-L-leucinyl anilide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aniline group can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with additional hydrogen atoms.
Substitution: Formation of substituted aniline derivatives with various functional groups.
Scientific Research Applications
L-Valinyl-L-leucinyl anilide has several scientific research applications, including:
Proteomics: Used as a biomarker for the quantification of hemoglobin adducts to toxic electrophiles.
Biochemistry: Studied for its interactions with proteins and enzymes, providing insights into protein folding and stability.
Medicine: Investigated for its potential therapeutic applications, including drug delivery and targeted therapy.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of L-Valinyl-L-leucinyl anilide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular processes, including signal transduction, protein synthesis, and metabolic pathways.
Comparison with Similar Compounds
L-Valinyl-L-leucinyl anilide can be compared with other dipeptide compounds, such as:
L-Alanyl-L-valine: Similar in structure but with alanine instead of leucine.
L-Valyl-L-alanine: Similar in structure but with alanine instead of leucine.
L-Leucyl-L-valine: Similar in structure but with the positions of valine and leucine swapped.
Uniqueness
This compound is unique due to its specific combination of valine, leucine, and aniline, which imparts distinct biochemical properties and interactions. Its ability to form stable complexes with proteins and its potential therapeutic applications set it apart from other similar compounds.
Properties
IUPAC Name |
2-[(2-amino-3-methylbutanoyl)amino]-4-methyl-N-phenylpentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-11(2)10-14(20-17(22)15(18)12(3)4)16(21)19-13-8-6-5-7-9-13/h5-9,11-12,14-15H,10,18H2,1-4H3,(H,19,21)(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LODYUHYUFPJMPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=CC=C1)NC(=O)C(C(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662227 |
Source


|
| Record name | Valyl-N-phenylleucinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874945-31-0 |
Source


|
| Record name | Valyl-N-phenylleucinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













